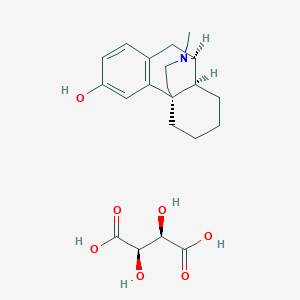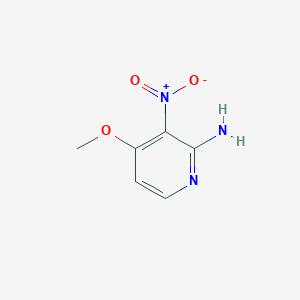
2-Chloro-10-pyrrolidinoacetylphenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-pyrrolidinoacetylphenothiazine, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used extensively in scientific research due to its unique properties. CPZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The exact mechanism of action of 2-Chloro-10-pyrrolidinoacetylphenothiazine is not fully understood, but it is thought to interact with several different proteins in the body. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to block dopamine receptors, which is the basis for its use as an antipsychotic drug. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, including calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability.
生化和生理效应
2-Chloro-10-pyrrolidinoacetylphenothiazine has a wide range of biochemical and physiological effects, many of which are still being studied. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to increase the release of acetylcholine, serotonin, and norepinephrine, which can affect mood and behavior. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, which can affect the electrical excitability of neurons.
实验室实验的优点和局限性
One advantage of using 2-Chloro-10-pyrrolidinoacetylphenothiazine in lab experiments is its ability to interact with a wide range of biological systems. This makes it a valuable tool for studying various biological processes. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used extensively in scientific research, so there is a large body of literature on its effects and mechanisms of action. However, one limitation of using 2-Chloro-10-pyrrolidinoacetylphenothiazine is that it can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 2-Chloro-10-pyrrolidinoacetylphenothiazine. One area of interest is its potential use as a treatment for psychiatric disorders. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to have antipsychotic effects, but it also has effects on mood and behavior that could be useful in treating other psychiatric disorders. Additionally, there is interest in developing new compounds that are based on the structure of 2-Chloro-10-pyrrolidinoacetylphenothiazine but have improved selectivity and fewer off-target effects. Finally, there is interest in using 2-Chloro-10-pyrrolidinoacetylphenothiazine as a tool to study the mechanisms of action of other drugs and to investigate the function of ion channels and neurotransmitter systems.
合成方法
The synthesis of 2-Chloro-10-pyrrolidinoacetylphenothiazine involves the reaction of 2-chloroacetophenone with pyrrolidine and thionyl chloride, followed by reaction with phenothiazine. The resulting compound is then purified through recrystallization. This method has been optimized over the years to increase yield and purity.
科学研究应用
2-Chloro-10-pyrrolidinoacetylphenothiazine has been used in scientific research for several decades due to its ability to interact with a variety of biological systems. It has been used as a tool to study neurotransmitter release, ion channel function, and the effects of various drugs on the nervous system. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used to investigate the mechanisms of action of antipsychotic drugs and to develop new treatments for psychiatric disorders.
属性
CAS 编号 |
101732-93-8 |
|---|---|
产品名称 |
2-Chloro-10-pyrrolidinoacetylphenothiazine |
分子式 |
C18H17ClN2OS |
分子量 |
344.9 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
InChI |
InChI=1S/C18H17ClN2OS/c1-18(22,20-10-4-5-11-20)21-14-6-2-3-7-16(14)23-17-9-8-13(19)12-15(17)21/h2-9,12,22H,10-11H2,1H3 |
InChI 键 |
RLYUYMCBFKJMDA-UHFFFAOYSA-N |
SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
规范 SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
同义词 |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



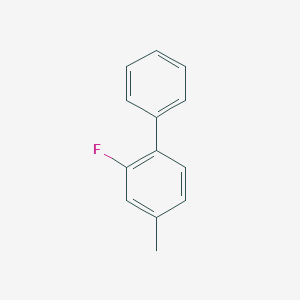
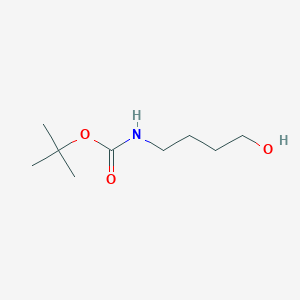
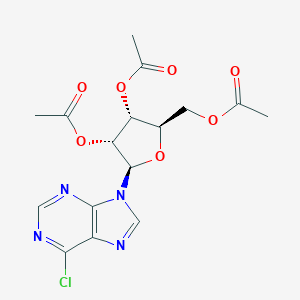
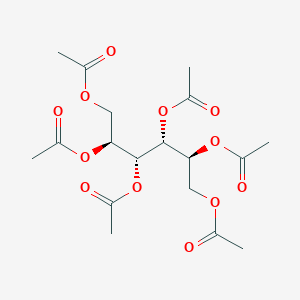
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
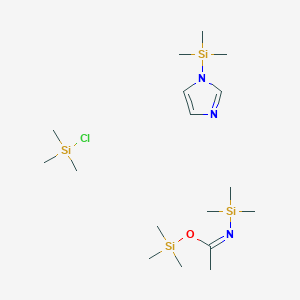
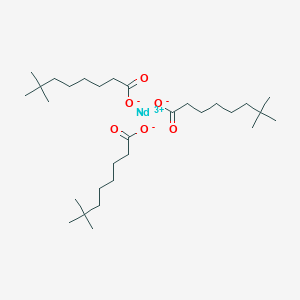
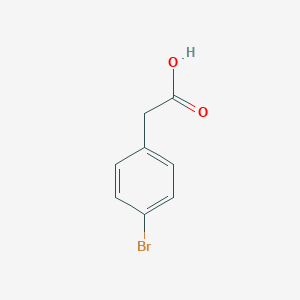
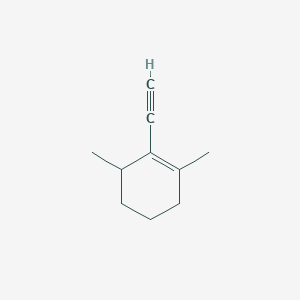
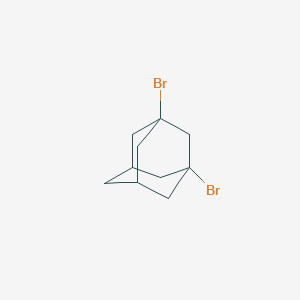
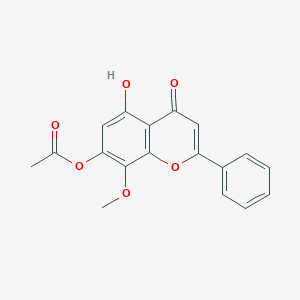
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
